Home > Products > Screening Compounds P63677 > PD-1 inhibitor compound 9
PD-1 inhibitor compound 9 - 2227556-18-3

PD-1 inhibitor compound 9

Catalog Number: EVT-2780885
CAS Number: 2227556-18-3
Molecular Formula: C13H20ClN3O5
Molecular Weight: 333.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound referred to as "PD-1 inhibitor compound 9" is a small molecular inhibitor designed to disrupt the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, which plays a crucial role in immune checkpoint regulation. This interaction is a target for cancer immunotherapy, as blocking it can enhance the immune response against tumors. The specific compound 9 has shown promising inhibitory activity, making it a candidate for further research in cancer treatment.

Source and Classification

The PD-1 inhibitor compound 9 was synthesized and evaluated in a study focused on developing effective small molecule antagonists of the PD-1/PD-L1 pathway. This compound is classified under small molecular inhibitors, specifically designed to bind to PD-L1 and inhibit its interaction with PD-1, thus potentially enhancing T-cell responses against tumors. The study detailing this compound was published in a reputable scientific journal, showcasing its synthesis, biological evaluation, and potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1 inhibitor compound 9 involved several key steps:

  1. Starting Materials: The synthesis began with the preparation of a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety.
  2. Nucleophilic Substitution: A nucleophilic substitution reaction was performed using 5-chloro-2,4-dihydroxybenzaldehyde to yield an intermediate compound.
  3. Further Modifications: Additional nucleophilic substitutions were conducted using various benzonitriles to generate subsequent intermediates.
  4. Reductive Amination: The final step involved reductive amination with specific pyrrolidine derivatives to produce compound 9 in moderate yields (58–60%) .

These synthetic routes highlight the complexity and precision required in developing small molecule inhibitors targeting protein interactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1 inhibitor compound 9 is characterized by its distinct functional groups that facilitate binding to PD-L1. The specific structure includes:

  • A central thiophene ring
  • Hydroxy groups that enhance solubility and potential interactions with the target protein
  • A carbonitrile group that may contribute to the electronic properties of the molecule

The detailed structural data, including molecular weight and specific three-dimensional conformation, can be derived from crystallographic studies or computational modeling, although such data were not explicitly detailed in the available literature.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of PD-1 inhibitor compound 9 involved several significant chemical reactions:

  1. Nucleophilic Substitution Reactions: These reactions are crucial for introducing functional groups into the molecular framework, allowing for further modifications.
  2. Reductive Amination: This process involves converting carbonyl compounds into amines through the use of reducing agents, which is essential for forming the final product.
  3. Yield Optimization: Throughout the synthesis, various conditions were tested to optimize yields at each step, particularly during the reductive amination process where yields ranged from 58% to 60% .

These reactions illustrate the intricate chemistry involved in synthesizing potent small molecule inhibitors.

Mechanism of Action

Process and Data

The mechanism of action for PD-1 inhibitor compound 9 revolves around its ability to bind specifically to PD-L1. Upon binding:

  • The interaction between PD-L1 and PD-1 is disrupted, preventing the immunosuppressive signals that typically inhibit T-cell activation.
  • This blockade enhances T-cell proliferation and cytokine production, effectively boosting anti-tumor immunity.

In biological assays, compound 9 demonstrated significant inhibitory activity with an IC50 value reported in low nanomolar concentrations (around 2.01 nM), indicating its potency in disrupting the PD-1/PD-L1 complex .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PD-1 inhibitor compound 9 include:

  • Solubility: Enhanced by hydroxy groups which improve interaction with polar solvents.
  • Stability: The compound exhibited high stability under various conditions during testing.

Chemical properties are characterized by its binding affinity (Kd values) to human PD-L1, which were measured at approximately 8 nM for compound 9, indicating strong interactions conducive to therapeutic efficacy .

Applications

Scientific Uses

PD-1 inhibitor compound 9 has significant implications in cancer therapy:

  • Cancer Immunotherapy: It serves as a potential candidate for enhancing immune responses against tumors by blocking immune checkpoints.
  • Research Tool: Compound 9 can be utilized in preclinical studies to further understand the dynamics of immune checkpoint interactions and T-cell activation mechanisms.

The ongoing research into compounds like PD-1 inhibitor compound 9 is critical for developing novel therapeutic strategies aimed at improving patient outcomes in various cancers .

Properties

CAS Number

2227556-18-3

Product Name

PD-1 inhibitor compound 9

IUPAC Name

[5-[2-(dimethylamino)ethoxy]-2-nitrophenyl] N,N-dimethylcarbamate;hydrochloride

Molecular Formula

C13H20ClN3O5

Molecular Weight

333.77

InChI

InChI=1S/C13H19N3O5.ClH/c1-14(2)7-8-20-10-5-6-11(16(18)19)12(9-10)21-13(17)15(3)4;/h5-6,9H,7-8H2,1-4H3;1H

InChI Key

TXUZOHBBKMDGRG-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)N(C)C.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.